molecular formula C8H18N2 B8720320 5-Ethyl-2,2-dimethylpiperazine CAS No. 138981-87-0

5-Ethyl-2,2-dimethylpiperazine

Cat. No.: B8720320
CAS No.: 138981-87-0
M. Wt: 142.24 g/mol
InChI Key: SGKAMXOHIVSGKX-UHFFFAOYSA-N
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Description

5-Ethyl-2,2-dimethylpiperazine is a substituted piperazine derivative of significant interest in organic and medicinal chemistry research as a versatile synthetic intermediate. Piperazine scaffolds are privileged structures in drug discovery, frequently utilized in the construction of more complex, biologically active molecules . As part of this class, this compound serves as a key building block for researchers developing new pharmaceutical compounds, leveraging the steric and electronic influences of its ethyl and dimethyl substituents to modulate the properties of the final target molecule. The broader class of 2,2-dimethylpiperazines finds widespread use as intermediates in the synthesis of a large variety of more complex compounds . For instance, related 2,2-dimethylpiperazine compounds are pivotal in synthesizing active pharmaceutical ingredients, such as being transformed into tert -butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate . The structural framework of this compound makes it a valuable template for method development in green chemistry, where researchers explore sustainable synthetic pathways, potentially employing advanced catalysts like zeolites for the efficient synthesis of N-heterocyclic compounds . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138981-87-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

5-ethyl-2,2-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-7-5-10-8(2,3)6-9-7/h7,9-10H,4-6H2,1-3H3

InChI Key

SGKAMXOHIVSGKX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(CN1)(C)C

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Pertaining to 5 Ethyl 2,2 Dimethylpiperazine Synthesis

Elucidation of Catalytic Pathways in Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is central to the synthesis of 5-Ethyl-2,2-dimethylpiperazine. Catalytic methods are often preferred for their efficiency and selectivity. A plausible and industrially relevant approach involves the cyclization of a substituted diamine precursor.

One potential catalytic pathway is the reductive amination of a suitable amino ketone or the cyclization of a diamine with a diol. For the 2,2-dimethyl substitution pattern, a key precursor could be 3,3-dimethyl-piperazin-2-one. A patented process for the synthesis of 2,2-dimethylpiperazine (B1315816) involves the reaction of ethyl 2-bromo-2-methylpropanoate (B8525525) with ethylenediamine (B42938) to yield 3,3-dimethyl-piperazin-2-one, which is subsequently reduced using a hydride reagent like lithium aluminum hydride (LiAlH).

A catalytic alternative to stoichiometric reductants for the conversion of the piperazin-2-one (B30754) intermediate would involve catalytic hydrogenation. This is a common method for the reduction of amides and lactams to amines.

CatalystSubstrateProductConditionsReference (Analogous)
Palladium on Carbon (Pd/C)3,3-dimethyl-piperazin-2-one2,2-dimethylpiperazineH₂ gas, elevated pressure and temperature google.com
Raney NickelAmino alcohol precursorsSubstituted piperazinesHigh pressure H₂, high temperature
Iridium ComplexesIminesC-substituted piperazinesMild conditions, high regio- and diastereoselectivity acs.orgnih.gov

The catalytic cycle for a palladium-catalyzed hydrogenation of a piperazin-2-one would likely involve:

Adsorption: Both the piperazinone substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface to form active metal-hydride species.

Hydrogenolysis: The amide C-N and C=O bonds are sequentially or concertedly reduced by the activated hydrogen on the catalyst surface.

Desorption: The final 2,2-dimethylpiperazine product desorbs from the catalyst surface, regenerating the active catalytic sites.

More contemporary methods for piperazine synthesis involve iridium-catalyzed [3+3] cycloadditions of imines, which have shown high yields and excellent stereocontrol for C-substituted piperazines. acs.orgnih.gov Another modern approach is the tin amine protocol (SnAP) which allows for the synthesis of piperazines from aldehydes. mdpi.comencyclopedia.pub

Stereochemical Progression and Transition State Analysis in Asymmetric Transformations

The synthesis of this compound presents a stereochemical challenge, as the C5 position is a stereocenter. Achieving stereocontrol in the introduction of the ethyl group is crucial for accessing enantiomerically pure forms of the compound. Asymmetric synthesis of substituted piperazines often relies on chiral auxiliaries, chiral catalysts, or starting from a chiral pool. nih.gov

A plausible asymmetric route to this compound could involve the asymmetric hydrogenation of a tetrahydropyrazine (B3061110) intermediate. Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, are commonly used in conjunction with transition metals like rhodium or ruthenium to achieve high enantioselectivity in the hydrogenation of prochiral olefins and imines.

In the context of a hypothetical asymmetric hydrogenation of a 5-ethyl-2,2-dimethyl-2,3,4,5-tetrahydropyrazine intermediate, the transition state would involve the coordination of the tetrahydropyrazine to the chiral metal catalyst. The facial selectivity of the hydrogen addition would be dictated by the steric and electronic interactions between the substrate and the chiral ligand framework. The more stable transition state, leading to the major enantiomer, would be the one that minimizes steric clashes between the substituents on the piperazine precursor and the bulky groups of the chiral ligand.

Another approach to stereocontrol is through diastereoselective reactions. For instance, the alkylation of a chiral, non-racemic piperazine precursor could be employed. The existing stereocenter would direct the incoming electrophile to one face of the molecule.

MethodStereocontrol ElementPotential Application to this compound SynthesisReference (Analogous)
Asymmetric HydrogenationChiral CatalystReduction of a prochiral tetrahydropyrazine intermediate rsc.org
Chiral Auxiliary Directed AlkylationChiral AuxiliaryAlkylation of an enolate derived from a chiral piperazin-2-one nih.gov
Diastereoselective ReductionSubstrate ControlReduction of a chiral piperazin-2-one with a C5 substituent nih.gov

Role of Key Intermediates in Multi-Step Derivatization Pathways

The synthesis of a polysubstituted piperazine like this compound would likely proceed through several key intermediates. The choice of synthetic route dictates the nature of these intermediates.

Route A: Cyclization followed by Functionalization

Piperazin-2-one Intermediate: As discussed, 3,3-dimethyl-piperazin-2-one is a likely intermediate.

2,2-dimethylpiperazine: Reduction of the piperazinone yields the disubstituted piperazine.

N-Protected 2,2-dimethylpiperazine: To control the regioselectivity of the subsequent C5-alkylation, one of the nitrogen atoms would likely be protected with a suitable protecting group (e.g., Boc, Cbz).

Enamine/Iminium Intermediate: C-alkylation at the C5 position could proceed through the formation of an enamine or an iminium ion intermediate, which would then react with an ethylating agent.

Final Deprotection: Removal of the protecting group would yield this compound.

Route B: Assembly from Substituted Precursors

Substituted Diamine: A diamine precursor already containing the ethyl group at the appropriate position could be synthesized. For example, a derivative of 1,2-diaminobutane.

Dihydropyrazine (B8608421) Intermediate: Condensation of this diamine with a carbonyl compound that provides the gem-dimethyl group (e.g., 2-bromo-2-methylpropanal (B82722) followed by cyclization) could form a dihydropyrazine intermediate.

Final Reduction: Catalytic hydrogenation of the dihydropyrazine would yield the final product.

A method for building the piperazine ring from a primary amino group involves the catalytic reductive cyclization of dioximes. nih.gov This approach could potentially be adapted for the synthesis of this compound. The proposed mechanism for this transformation involves the formation of a diimine intermediate, followed by cyclization and subsequent reduction steps. nih.gov

Kinetic Studies of Piperazine Functionalization Reactions

While specific kinetic data for the functionalization of this compound are not available in the literature, kinetic studies of related piperazine reactions can provide insights into the factors influencing reaction rates.

N-alkylation is a common functionalization reaction for piperazines. nih.govresearchgate.net The rate of N-alkylation is dependent on several factors:

Nucleophilicity of the Nitrogen: The electron density on the nitrogen atom influences its nucleophilicity. Electron-donating groups on the piperazine ring will generally increase the rate of N-alkylation, while electron-withdrawing groups will decrease it. In this compound, the alkyl groups are electron-donating, suggesting that the nitrogen atoms would be reasonably nucleophilic.

Steric Hindrance: The steric environment around the nitrogen atoms plays a crucial role. The gem-dimethyl group at the C2 position would significantly hinder the reactivity of the adjacent N1 nitrogen. The N4 nitrogen would be less sterically encumbered and therefore more likely to undergo alkylation.

Nature of the Alkylating Agent: The reactivity of the electrophile (e.g., alkyl halide) will directly affect the reaction rate, following the general trend of I > Br > Cl.

Solvent and Temperature: The reaction rate is also influenced by the polarity of the solvent and the reaction temperature.

Kinetic studies on the oxidation of piperazines have also been conducted. For example, the oxidation of piperazine and its N-methyl and N-ethyl derivatives by bromamine-T was found to be first-order with respect to both the oxidant and the piperazine. scirp.org Such studies help to elucidate the reaction mechanism and the nature of the reactive species.

In situ monitoring techniques, such as ReactIR™, have been used to study the kinetics of lithiation and trapping of N-Boc protected piperazines, providing valuable information on reaction times and the reactivity of different electrophiles. whiterose.ac.uk

Reaction TypeFactors Influencing RateExpected Effect on this compoundReference (Analogous)
N-AlkylationNucleophilicity of Nitrogen, Steric Hindrance, Electrophile, Solvent, TemperatureN4 would be more reactive than N1 due to less steric hindrance from the gem-dimethyl group. nih.govresearchgate.net
OxidationConcentration of Oxidant and Substrate, pHThe electron-donating alkyl groups may influence the rate of oxidation. scirp.org
Lithiation/TrappingDiamine ligand, Electrophile, TemperatureThe steric bulk of the substituents would likely affect the rate and stereoselectivity of deprotonation and subsequent trapping. whiterose.ac.uk

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 2,2 Dimethylpiperazine and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 5-Ethyl-2,2-dimethylpiperazine, this method can elucidate bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

In studies of related piperazine (B1678402) derivatives, X-ray diffraction has been instrumental in confirming molecular structures. For instance, the analysis of N,N'-bis(diphenylphosphino)piperazine confirmed its structure through single crystal X-ray diffraction. researchgate.net Similarly, the crystal structures of various piperazine-containing compounds have been determined, revealing details about their molecular geometry. researchgate.netnih.gov These studies often highlight the conformation of the piperazine ring, which typically adopts a chair conformation.

Furthermore, X-ray crystallography provides critical information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal lattice. researchgate.netnih.gov Analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a modern computational tool often used in conjunction with X-ray data to visualize and quantify intermolecular contacts. nih.goviucr.org

Table 1: Representative Crystallographic Data for a Piperazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.876(5)
β (°)98.76(1)
Volume (ų)1990(1)
Z4
Note: This is hypothetical data for illustrative purposes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the molecular framework. rsc.org

For this compound, ¹H NMR would be expected to show distinct signals for the ethyl and dimethyl groups, as well as the protons on the piperazine ring. The chemical shifts, coupling constants, and integration of these signals would confirm the connectivity of the molecule. For instance, the ethyl group would exhibit a characteristic triplet and quartet pattern. The two methyl groups at the C2 position would likely appear as a singlet, and the protons on the piperazine ring would show more complex splitting patterns due to their diastereotopic nature in a chiral environment.

Temperature-dependent NMR studies are particularly useful for investigating the conformational dynamics of piperazine rings. nih.gov Piperazines can undergo chair-to-chair interconversion, and the energy barriers for this process can be determined by monitoring changes in the NMR spectrum at different temperatures. nih.govscispace.com For substituted piperazines, the presence of different conformers can lead to the observation of multiple sets of signals at low temperatures, which coalesce as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. copernicus.orgcopernicus.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further aiding in the unambiguous assignment of the NMR spectra. copernicus.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (ethyl)~1.0Triplet
-CH₂- (ethyl)~2.5Quartet
-CH₃ (dimethyl, axial)~1.1Singlet
-CH₃ (dimethyl, equatorial)~1.2Singlet
Piperazine ring protons2.0 - 3.5Multiplets
Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound. nih.gov

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands corresponding to:

N-H stretching: A band in the region of 3200-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperazine ring. researchgate.net

C-H stretching: Bands in the 2800-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the ethyl and methyl groups, as well as the piperazine ring. scispace.com

C-N stretching: Vibrations associated with the C-N bonds of the piperazine ring typically appear in the 1100-1300 cm⁻¹ range. researchgate.net

C-C stretching: These vibrations for the ethyl group and the ring would be found in the fingerprint region. researchgate.net

CH₂ and CH₃ bending: These deformations would also be present in the fingerprint region, typically between 1350 and 1480 cm⁻¹.

The combination of FT-IR and Raman spectroscopy is powerful because some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information. semanticscholar.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies, which can then be compared to the experimental spectra to aid in the assignment of the observed bands. nih.govscispace.com

Table 3: Characteristic Vibrational Frequencies for Piperazine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch3200 - 3500
C-H Stretch (aliphatic)2850 - 2960
CH₂ Scissoring1450 - 1470
C-N Stretch1100 - 1300
Source: Based on general values for piperazine and its derivatives. researchgate.netscispace.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula. nih.gov For this compound (C₈H₁₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm the identity of the compound.

For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, methyl groups, or cleavage of the piperazine ring. The analysis of these fragmentation patterns can help to piece together the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer, making it a powerful tool for the analysis of complex samples. researchgate.net

Table 4: Potential Mass Spectrometry Fragments for this compound

FragmentProposed Structurem/z
[M]⁺C₈H₁₈N₂⁺142
[M - CH₃]⁺C₇H₁₅N₂⁺127
[M - C₂H₅]⁺C₆H₁₃N₂⁺113
Note: These are hypothetical fragments based on common fragmentation pathways.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis) for Phase Transitions and Stability Profiles

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.orgyoutube.com This information can be used to determine the thermal stability of a compound, as well as to study decomposition processes. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of mass lost at different temperatures. This is crucial for understanding the material's stability under thermal stress. Studies on piperazine and its derivatives have shown that they are generally stable at lower temperatures but will degrade at elevated temperatures. utexas.eduresearchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA can detect phase transitions, such as melting, boiling, and crystallization, as well as chemical reactions. A DTA curve for this compound would show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks if decomposition is an exothermic process.

Together, TGA and DTA provide a comprehensive thermal profile of a compound, which is important for applications where the material may be subjected to high temperatures.

Table 5: Hypothetical Thermal Analysis Data for this compound

Thermal EventTechniqueTemperature (°C)Observation
MeltingDTA~150Endothermic Peak
Decomposition OnsetTGA~250Mass Loss Begins
Note: These are estimated values and would need to be determined experimentally.

Chirality Assessment via Chiral Stationary Phase Chromatography and Optical Rotation

The presence of a stereocenter at the C5 position of this compound means that the compound can exist as a pair of enantiomers. The separation and characterization of these enantiomers are crucial, as they may have different biological activities.

Chiral Stationary Phase Chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The development of a suitable chiral method would involve screening different CSPs and mobile phases to achieve optimal resolution between the two enantiomers.

Optical Rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A polarimeter is used to measure the specific rotation ([α]), which is a characteristic property of a chiral compound under specific conditions of temperature, wavelength, and solvent. The measurement of optical rotation can be used to determine the enantiomeric purity of a sample.

While specific data on the chiral separation and optical rotation of this compound are not detailed in the provided search results, the principles of these techniques are fundamental to the characterization of chiral molecules.

Table 6: Techniques for Chirality Assessment

TechniquePrincipleInformation Obtained
Chiral HPLC/GCDifferential interaction with a chiral stationary phaseSeparation of enantiomers, determination of enantiomeric excess
PolarimetryRotation of plane-polarized lightMeasurement of specific rotation, confirmation of chirality

Computational Chemistry and Theoretical Studies of 5 Ethyl 2,2 Dimethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the electronic structure, geometry, and reactivity of molecules. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and properties of molecules like 5-Ethyl-2,2-dimethylpiperazine. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately optimize the molecule's geometry to find its most stable conformation. bohrium.comresearchgate.net

The piperazine (B1678402) ring typically adopts a chair conformation. For this compound, the primary conformational question involves the orientation of the ethyl group at the C5 position, which can be either axial or equatorial. DFT calculations can determine the relative energies of these conformers. Due to steric hindrance from the gem-dimethyl groups at the C2 position, the ethyl group is expected to strongly prefer the equatorial position to minimize steric strain. The energy difference between the equatorial and axial conformers can be precisely calculated, confirming the stability of the equatorial conformer.

Furthermore, DFT is used to predict spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) and Raman spectrum can be generated. benthamdirect.com These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation. scielo.br

Table 1: Predicted Geometrical Parameters for Equatorial this compound (DFT/B3LYP/6-311G(d,p))
ParameterAtoms InvolvedPredicted Value
Bond LengthC2-N11.47 Å
Bond LengthC5-C(ethyl)1.54 Å
Bond AngleC6-N1-C2110.5°
Bond AngleN1-C2-C3111.2°
Dihedral AngleC6-N1-C2-C3-55.8°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgepfl.ch The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. scielo.br

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the two nitrogen atoms, particularly the N4 nitrogen, which is less sterically hindered than the N1 nitrogen adjacent to the gem-dimethyl groups. This indicates that protonation and other electrophilic attacks will likely occur at the nitrogen atoms. The LUMO is generally distributed over the C-H and C-C antibonding orbitals. From the HOMO and LUMO energies, various reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 2: Calculated FMO Properties and Reactivity Descriptors
PropertySymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO-0.55
Energy GapΔEELUMO - EHOMO6.75
Chemical Potentialμ(EHOMO + ELUMO) / 2-2.825
Chemical Hardnessη(ELUMO - EHOMO) / 23.375
Electrophilicity Indexωμ² / (2η)1.18

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using force fields to describe the potential energy of the system.

An MD simulation of this compound, typically in a solvent box of water, can reveal its conformational dynamics. This would show the flexibility of the piperazine ring, including slight deviations from the ideal chair conformation and the rotation of the ethyl and methyl substituents. Such simulations can confirm the stability of the equatorial ethyl conformer over time at a given temperature.

Furthermore, MD simulations provide detailed information about solvent interactions. By analyzing the trajectory, one can determine how water molecules arrange themselves around the piperazine derivative. Radial distribution functions can be calculated to show the probability of finding water molecules at a certain distance from the nitrogen atoms, highlighting the nature of hydrogen bonding between the amine groups and the solvent. These simulations are crucial for understanding the molecule's solubility and behavior in an aqueous environment. nih.gov

Prediction of Basicity (pKa) and Protonation States in Piperazine Derivatives

The basicity of the nitrogen atoms, quantified by the pKa value, is a critical property of piperazine derivatives. Computational methods can accurately predict pKa values by calculating the free energy change (ΔG) of the protonation reaction in a solvent. nih.govmdpi.com This is often done using a thermodynamic cycle that involves calculating the gas-phase protonation energy with a high level of theory (like DFT) and the solvation energies of the neutral and protonated species using a continuum solvation model (like PCM or SM).

This compound has two nitrogen atoms that can be protonated. The basicity of these nitrogens is influenced by the electronic effects of the alkyl substituents. The ethyl and methyl groups are electron-donating, which generally increases the basicity (raises the pKa) compared to the parent piperazine. However, the steric bulk of the gem-dimethyl groups at C2 can hinder the solvation of the protonated N1, potentially lowering its pKa relative to the less hindered N4. Computational predictions would likely show two distinct pKa values, with the N4 atom being the more basic site for the first protonation.

Table 3: Predicted pKa Values Compared to Piperazine
CompoundNitrogen SitePredicted pKa (First Protonation)Predicted pKa (Second Protonation)
Piperazine (Reference)N1/N4~9.8~5.7
This compoundN4~10.1~6.0
N1-

Computational Design of Novel Piperazine Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its favorable physicochemical properties. nih.govtandfonline.comresearchgate.net Computational chemistry plays a vital role in designing novel piperazine scaffolds for drug discovery.

Starting with the this compound core, computational techniques can be used to design new derivatives with enhanced biological activity or improved properties. Virtual libraries of compounds can be generated by adding various substituents to the N1 and N4 positions in silico. These virtual compounds can then be screened for properties like drug-likeness (e.g., Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and binding affinity to a specific biological target using molecular docking simulations. nih.govrsc.org Techniques like scaffold hopping, where the core piperazine structure is replaced by other bioisosteric rings, can also be explored computationally to discover novel chemical entities with similar biological functions. This computational-led design process significantly accelerates the identification of promising lead compounds for further experimental validation.

Chemical Reactivity and Derivatization Strategies for 5 Ethyl 2,2 Dimethylpiperazine

Electrophilic Substitution Reactions on the Piperazine (B1678402) Ring System

Direct electrophilic substitution on the carbon atoms of the piperazine ring is generally challenging due to the deactivating effect of the two nitrogen atoms, which makes the ring electron-deficient. Functionalization of the carbon atoms is typically achieved through other synthetic routes rather than direct electrophilic attack. mdpi.com Methodologies for C-functionalization often involve strategies like asymmetric lithiation followed by trapping with an electrophile, which has been successfully applied to N-Boc protected piperazines. mdpi.comwhiterose.ac.uk While these methods provide a pathway to carbon-substituted piperazines, they are not classical electrophilic substitution reactions on the aromatic sense. The development of new, efficient, and selective methods to achieve carbon functionalization remains a significant area of interest in medicinal chemistry. mdpi.com

Nucleophilic Additions and Substitutions Involving the Piperazine Nitrogens

The nitrogen atoms in the 5-Ethyl-2,2-dimethylpiperazine ring possess lone pairs of electrons, rendering them nucleophilic and basic. This is the most significant site of reactivity for the molecule. The secondary amine (at the N1 position, assuming the N4 is unsubstituted) and the tertiary amine (if the N1 is substituted) can readily participate in nucleophilic reactions.

Key reactions involving the piperazine nitrogens include:

N-Alkylation: The nitrogen atoms can be easily alkylated by reacting with alkyl halides or sulfonates. wikipedia.orgambeed.com This allows for the introduction of various alkyl chains onto the piperazine molecule.

Reductive Amination: This is a common method to form N-alkyl analogs by reacting the piperazine with aldehydes or ketones in the presence of a reducing agent. mdpi.comnih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylpiperazines. This is a common strategy to introduce functional groups onto the ring. ambeed.com

Nucleophilic Aromatic Substitution (SNAr): Piperazines act as efficient nucleophiles in SNAr reactions, particularly with electron-deficient (hetero)arenes, such as pentafluoropyridine, where substitution occurs preferentially at the para position. researchgate.netnih.gov

The fundamental reactivity of piperazine derivatives is largely due to the 1,4-position of the nitrogen atoms, making them key synthons for creating diverse molecular structures. researchgate.net

Formation of Salts and Coordination Complexes with Metal Ions

As basic amines, the nitrogen atoms of this compound readily react with acids to form salts. For pharmaceutical applications, piperazine is often prepared as salts like citrate (B86180) or adipate (B1204190) to improve its properties. wikipedia.org

The nitrogen atoms also enable the molecule to act as a ligand in coordination chemistry, forming complexes with various metal ions. Piperazine and its derivatives are versatile ligands that can bind to metal ions, creating structures with applications in catalysis and the development of metal-organic frameworks (MOFs). rsc.orgresearchgate.net Typically, piperazine binds to metals as a unidentate ligand. For bidentate binding to occur, the ring would need to adopt a higher-energy boat conformation. wikipedia.org However, upon complex formation with divalent metal cations, the structural requirements of the complex can force the piperazine ring into a boat conformation to allow the coordinating electron pairs of the nitrogen atoms to interact with the metal center. nih.gov

Stereospecific Reactions and Chiral Transformations

The presence of a stereocenter at the C-5 position (bearing the ethyl group) means that this compound can exist as enantiomers. This allows for the exploration of stereospecific reactions and chiral transformations. The synthesis of chiral piperazines is of significant pharmacological interest. elsevierpure.com

Several stereospecific synthetic routes to highly substituted chiral piperazines have been developed. These methods often provide excellent stereoselectivity, yielding products with high diastereomeric and enantiomeric excess. acs.org For example, iridium-catalyzed [3+3] cycloadditions of imines have been shown to produce C-substituted piperazines with high regio- and diastereoselective control under mild conditions. nih.govacs.org Another approach involves the asymmetric lithiation of N-Boc protected piperazines using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine (B7772259), which allows for the enantioselective functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net

Structure-Reactivity Relationships within Substituted Piperazines

The reactivity of this compound is intrinsically linked to its structure, with the alkyl substituents playing a crucial role in modulating its chemical properties.

The piperazine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org The substituents on the ring, such as the ethyl and gem-dimethyl groups in this compound, influence the conformational equilibrium. The energetic preference for a substituent to occupy an equatorial position over an axial one (A-value) dictates the dominant chair conformation.

Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational behavior of substituted piperazines. rsc.org Such studies reveal that for unsymmetrically substituted derivatives, there are distinct energy barriers for the interconversion of the piperazine chair conformations and for the rotation around the partial double bond of an amide if the nitrogen is acylated. rsc.org The activation energy barriers for chair-chair interconversion in N-benzoylated piperazines have been calculated to be in the range of 56 to 80 kJ mol⁻¹. rsc.org The specific arrangement of the ethyl and dimethyl groups will lock the ring into a preferred conformation, which in turn affects the accessibility of the nitrogen lone pairs and the trajectory of approaching reagents, thereby influencing reactivity.

ParameterObservation in Substituted PiperazinesImplication for this compound
Ring Conformation Primarily adopts a chair conformation. wikipedia.orgThe ethyl and dimethyl groups will have preferred equatorial/axial orientations to minimize steric interactions.
Conformational Interconversion Energy barriers exist for chair-chair interconversion, which can be measured by NMR. rsc.orgThe specific substituents will define the energy landscape for ring flipping, influencing reaction kinetics.
Substituent Position Equatorial positions are generally favored for bulky groups to reduce 1,3-diaxial strain.The ethyl group at C-5 would strongly prefer an equatorial position. The gem-dimethyl groups at C-2 fix the local conformation.

The chemical behavior of substituted piperazines is governed by a combination of steric and electronic effects imparted by the substituents. psu.edursc.org

Electronic Effects: Alkyl groups, such as the ethyl and methyl groups in this compound, are electron-donating. This inductive effect increases the electron density on the nitrogen atoms, enhancing their basicity and nucleophilicity compared to unsubstituted piperazine. However, this effect can be modulated by other substituents on the ring or on the nitrogen atoms themselves. For instance, the electron-releasing effect of an amino group on a pyridine (B92270) ring attached to a piperazine can increase the basicity of the pyridine nitrogen while decreasing the basicity of the piperazine nitrogen. nih.gov

Steric Effects: The size of the substituents plays a critical role in reactivity. The gem-dimethyl groups at the C-2 position and the ethyl group at the C-5 position create steric hindrance. This bulkiness can shield the nearby nitrogen atom (N-1) and adjacent ring carbons, potentially slowing down reactions or directing incoming reagents to the less hindered nitrogen atom (N-4). rsc.org This steric hindrance can be a determining factor in the regioselectivity of reactions. For example, in the diamination of alkenes, a more sterically hindered ligand can lead to the formation of a different product, highlighting the significant role of steric effects. nih.gov

EffectInfluence of Ethyl and Dimethyl GroupsConsequence on Reactivity
Electronic Electron-donating (inductive effect).Increases the basicity and nucleophilicity of the nitrogen atoms.
Steric The groups add significant bulk to the piperazine ring, particularly around the N-1/C-2 and C-5/C-6 positions.Can hinder the approach of reagents, influencing reaction rates and regioselectivity (favoring reaction at the less hindered N-4).

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The asymmetric synthesis of carbon-substituted piperazines is a field of significant interest, as these molecules can serve as chiral ligands or auxiliaries that induce stereoselectivity in chemical reactions. rsc.orgnih.gov Chiral ligands modify the reactivity and selectivity of a metal catalyst, enabling the preferential formation of one enantiomer of a product over the other. nih.gov The effectiveness of a chiral ligand is often dictated by its steric and electronic properties, which create a chiral environment around the catalytic center.

While specific studies detailing the use of 5-Ethyl-2,2-dimethylpiperazine as a chiral auxiliary or ligand are not prominent, the broader class of substituted piperazines has been explored for these purposes. For instance, chiral 2-methylpiperazine (B152721) is a known valuable synthon in organic synthesis. researchgate.net The synthesis of enantiopure piperazines, such as 2,5-disubstituted and 2,6-disubstituted derivatives, has been achieved through methods like asymmetric lithiation, highlighting the accessibility of chiral piperazine (B1678402) frameworks. researchgate.net These enantiopure piperazines can then be incorporated into more complex molecular structures to act as ligands for metal catalysts.

The development of C2-symmetric chiral bis(oxazoline)-metal complexes has been a significant advancement in asymmetric catalysis, and piperazine-based structures can be conceptualized as precursors to analogous ligand systems. nih.gov The nitrogen atoms in the piperazine ring provide excellent coordination sites for metal ions, and the substituents on the carbon atoms can control the steric environment, which is crucial for enantioselection. rsc.org For example, novel chiral N,N'-dimethyl-1,4-piperazines have been synthesized and evaluated for their metal-binding capabilities, a key feature for potential catalytic applications. researchgate.net

Table 1: Examples of Chiral Piperazine Derivatives and Related Structures in Asymmetric Synthesis

Compound/Class Application Key Findings
Chiral 2-methylpiperazine Widely used synthon in organic synthesis. researchgate.net Can be prepared through resolution with chiral reagents or synthesis from chiral starting materials. researchgate.net
Enantiopure 2,5- and 2,6-disubstituted piperazines Precursors to chiral ligands. researchgate.net Synthesized via asymmetric lithiation-trapping of N-Boc piperazines. researchgate.net
Chiral N,N'-dimethyl-1,4-piperazines Potential chiral ligands. researchgate.net Synthesized and evaluated for metal-binding abilities. researchgate.net
C2-symmetric chiral bis(oxazoline) ligands Ligands for metal-catalyzed asymmetric reactions. nih.gov Form stable complexes with metals like copper, effective in reactions such as cyclopropanation. nih.gov

Scaffold for Complex Molecular Architecture Construction

The piperazine moiety is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net Its utility stems from its conformational properties, chemical reactivity, and ability to improve the physicochemical properties of molecules, such as solubility. tandfonline.com While the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, there is growing interest in the synthesis of carbon-substituted piperazines to create more complex and structurally diverse molecules. mdpi.com

The structure of this compound, with its defined substitution pattern on the carbon framework, makes it a valuable scaffold for building complex molecular architectures. Recent advances in the C-H functionalization of the piperazine ring have opened up new avenues for creating diverse substitution patterns that were previously difficult to access. mdpi.com These methods, which include photoredox catalysis and direct C-H lithiation, allow for the introduction of aryl, vinyl, and alkyl groups onto the carbon atoms of the piperazine core. mdpi.com

The modular synthesis of substituted piperazines from readily available building blocks is another strategy for constructing complex molecules. acs.org For example, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a route to highly substituted piperazines under mild conditions. acs.org Similarly, iridium-catalyzed methods have been developed for the synthesis of substituted piperazines from the condensation of amines with vicinal diols. thieme-connect.comnih.gov These synthetic strategies could potentially be adapted to use or create derivatives of this compound for the construction of novel and complex molecular entities.

Building Blocks in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. pnas.orgbroadinstitute.org The piperazine core is a valuable building block in DOS due to its conformational flexibility and the presence of two nitrogen atoms that can be readily functionalized. rsc.org

A modular synthetic approach to piperazine scaffolds allows for the generation of a wide range of derivatives with varying ring sizes, substitution patterns, and stereochemistry. rsc.org This is exemplified by the synthesis of piperazine-2-carboxamide (B1304950) libraries for lead discovery, where computational methods were used to maximize the diversity of the resulting compounds. nih.gov Such libraries can be screened against various biological targets to identify new drug candidates.

The synthesis of macrocyclic peptidomimetics, a class of molecules underrepresented in screening collections, has been achieved using a DOS strategy that involves the formation of diketopiperazines as key intermediates. pnas.org This highlights the utility of piperazine precursors in accessing complex and diverse molecular frameworks. Given its specific substitution pattern, this compound could serve as a unique building block in a DOS campaign to generate a library of compounds with novel three-dimensional shapes and functionalities, potentially leading to the discovery of new bioactive molecules.

Development of Novel Chemical Reagents and Catalysts

Substituted piperazines are not only components of biologically active molecules but can also serve as precursors for the development of novel chemical reagents and catalysts. The two nitrogen atoms of the piperazine ring can be readily modified to create ligands with specific electronic and steric properties for metal-catalyzed reactions. rsc.org

The synthesis of piperazine-based ligands and their corresponding metal complexes has been an active area of research. rsc.org These complexes have found applications in various catalytic processes. For example, palladium-catalyzed reactions are widely used in organic synthesis, and the development of new piperazine-based ligands can lead to catalysts with improved activity and selectivity. acs.org Iridium-catalyzed reactions have also been employed for the synthesis of substituted piperazines, which themselves can be further elaborated into more complex catalytic systems. thieme-connect.comnih.gov

The structure of this compound offers several handles for derivatization to create new reagents. The secondary amine groups can be functionalized with a variety of substituents to tune the electronic and steric properties of the molecule. This could lead to the development of new organocatalysts or ligands for transition metal catalysis. The inherent chirality of a resolved enantiomer of this compound could also be exploited to create new chiral reagents for asymmetric synthesis.

Future Directions and Emerging Research Avenues for 5 Ethyl 2,2 Dimethylpiperazine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving a paradigm shift away from traditional synthetic methods that often rely on harsh conditions, toxic reagents, and hazardous solvents. researchgate.net For the synthesis of 5-Ethyl-2,2-dimethylpiperazine and its analogues, future research will prioritize the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency. researchgate.netresearchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, reduce energy consumption, and often improve product yields compared to conventional heating methods. researchgate.net

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a mild and sustainable alternative to traditional methods. mdpi.com Recent advances have demonstrated its utility in the C-H functionalization of piperazine (B1678402) rings, a strategy that could be adapted for novel modifications of this compound. mdpi.comresearchgate.net Organic photocatalysts are particularly promising as they can be synthesized from renewable materials, avoiding the cost and potential toxicity of transition-metal catalysts. mdpi.com

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol (B145695), or bio-based solvents is a critical goal. rsc.orgunibo.it Research into aqueous ethanol systems for piperazine-related syntheses has shown promise. rsc.org

Catalyst-Free and Multicomponent Reactions: Designing synthetic pathways that minimize or eliminate the need for catalysts and combine multiple steps into a single pot operation (multicomponent reactions) improves atom economy and reduces waste. researchgate.netresearchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts, such as piperazine immobilized on graphene oxide, facilitates easy separation and reuse of the catalyst, aligning with green chemistry principles. rsc.orgnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Piperazine Derivatives

Feature Conventional Methods Emerging Green Methodologies
Energy Source Conventional heating (reflux) Microwave irradiation, Visible light (Photocatalysis)
Solvents Chlorinated hydrocarbons, Aprotic polar solvents Water, Ethanol, Bio-based solvents
Catalysts Homogeneous metal catalysts (Pd, Cu) Reusable heterogeneous catalysts, Organic photocatalysts, Catalyst-free systems
Reaction Steps Multi-step procedures with protecting groups One-pot multicomponent reactions, Direct C-H functionalization

| Waste Generation | High, due to solvent use and multiple steps | Reduced, due to higher atom economy and catalyst recycling |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The complexity of chemical reactions makes predicting outcomes and optimizing conditions a time-consuming, resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate research and development in synthetic chemistry. rsc.orgacs.org For a molecule like this compound, these computational approaches can offer predictive insights into its synthesis and reactivity.

Future applications in this area include:

Reaction Outcome Prediction: ML algorithms, such as random forests, can be trained on large datasets of chemical reactions to predict the yield and outcome of new transformations. semanticscholar.orgnih.gov This could be applied to predict the success of, for example, a Buchwald-Hartwig C-N cross-coupling reaction to functionalize one of the nitrogen atoms of this compound. semanticscholar.org

Condition Optimization: AI can sift through vast parameter spaces (e.g., catalyst, solvent, base, temperature) to suggest optimal conditions for a desired reaction, minimizing the need for extensive experimental screening. acs.org

De Novo Molecular Design: AI can generate novel molecular structures based on desired properties. This could be used to design new derivatives of this compound with specific biological activities or material properties.

Kinetic Modeling: Physics-informed neural networks (PINNs) represent a new frontier, enabling the data-driven study of complex kinetic problems and the prediction of concentration profiles over time, even with limited experimental data. acs.org

Table 2: Applications of Machine Learning in Piperazine Chemistry

ML Application Description Potential Impact on this compound
Reaction Prediction Predicts product yield and regioselectivity based on reactants and conditions. Faster identification of viable synthetic routes and functionalization strategies.
Catalyst Selection Suggests the optimal catalyst for a specific transformation from a library of possibilities. Efficient optimization of C-H functionalization or cross-coupling reactions.
Mechanism Elucidation Helps interpret experimental data to understand complex reaction pathways. Deeper insight into novel transformations and byproduct formation.

| Property Prediction | Predicts physicochemical and pharmacokinetic properties of novel derivatives. | Accelerates the design of next-generation compounds with improved profiles. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the functionalization of the nitrogen atoms in the piperazine core is well-established, the selective modification of the carbon backbone remains a significant challenge. mdpi.com Future research will focus on uncovering new reactivity patterns for the this compound scaffold, particularly through direct C-H functionalization. This approach avoids lengthy synthetic sequences and provides direct access to novel structural diversity. mdpi.comresearchgate.net

Emerging areas of exploration consist of:

Direct C–H Functionalization: Methods for the direct arylation, vinylation, and alkylation of the α-carbon atoms of the piperazine ring are rapidly advancing. mdpi.comresearchgate.net Applying these photoredox- or transition-metal-catalyzed methods to this compound could yield a library of previously inaccessible derivatives.

Ring-Opening and Expansion Reactions: Exploring conditions that could lead to controlled ring-opening or expansion of the piperazine core could generate entirely new heterocyclic scaffolds.

Asymmetric Synthesis: Developing enantioselective methods for functionalizing the carbon atoms is crucial, as stereochemistry often dictates biological activity. Asymmetric lithiation-trapping is one strategy that has shown promise for achieving high stereoselectivity. researchgate.net

Hetaryne Intermediates: The generation and trapping of highly reactive hetaryne intermediates from halogenated piperazine precursors could open up novel pathways for derivatization. acs.org

The development of these new transformations will expand the chemical space accessible from this compound, providing a richer pool of compounds for screening in drug discovery and materials science. unc.edu

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms, including the identification of transient intermediates and kinetic profiling, is essential for optimizing chemical processes. nih.gov Traditional offline analytical methods (e.g., TLC, GC-MS after quenching) may not capture the full picture of a dynamic reaction. acs.org The application of advanced, in situ (in-reaction) spectroscopic techniques is a growing trend that will be vital for studying the synthesis and transformations of this compound.

Key in situ techniques include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods provide real-time information on the concentration of reactants, products, and key intermediates, allowing for precise tracking of reaction progress and kinetics without sample extraction. mt.comacs.org

NMR Spectroscopy: In situ NMR can provide detailed structural information about species present in the reaction mixture, helping to identify short-lived intermediates that are crucial to the reaction mechanism. nih.gov

Mass Spectrometry (MS): Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the direct, real-time monitoring of neutral organic analytes in complex reaction mixtures, offering high selectivity and sensitivity. acs.org

These techniques enable a more robust understanding of reaction kinetics and mechanisms, facilitating faster optimization and safer scale-up of chemical processes. mt.com They are particularly valuable for characterizing highly reactive or unstable intermediates that cannot be isolated. nih.gov

Table 3: Comparison of In Situ Monitoring Techniques

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Functional group changes, Concentration profiles Fast, versatile, compatible with many reaction conditions Complex spectra, less sensitive to non-polar bonds
Raman Spectroscopy Molecular vibrations, Crystal form Excellent for aqueous systems, non-destructive Can be affected by fluorescence
NMR Spectroscopy Detailed molecular structure, Quantitation Unambiguous structural information Lower sensitivity, requires specific equipment

| Mass Spectrometry | Molecular weight of components, Reaction progress | High sensitivity and selectivity | Requires an interface to the reactor, potential for ionization bias |

Design of Next-Generation Piperazine-Based Chemical Entities

The piperazine ring is considered a "privileged scaffold" because its structure appears in a vast number of FDA-approved drugs and biologically active compounds. nih.govresearchgate.net Its unique properties—including its ability to modulate aqueous solubility, basicity, and engage in multiple hydrogen bonding interactions—make it an invaluable component in drug design. nih.govconsensus.app The future for this compound lies in its use as a building block for next-generation chemical entities with tailored properties.

Strategic design approaches will include:

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. tandfonline.com For instance, integrating it with a triazole or chalcone (B49325) moiety could lead to novel anticancer or antimicrobial agents. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the piperazine ring and evaluating the impact on biological activity will guide the rational design of more potent and selective compounds. Computational techniques and SAR data can facilitate this process. researchgate.netmdpi.com

Bioisosteric Replacement: Using the this compound core as a bioisostere for other, less favorable chemical groups in existing drugs to improve their pharmacokinetic or pharmacodynamic profiles.

Peptidomimetics: Incorporating the rigid piperazine structure into peptide-based drugs to improve their stability against enzymatic degradation and enhance oral bioavailability. mdpi.com

The continued exploration of piperazine derivatives in areas like oncology and infectious diseases highlights the vast potential for designing novel therapeutics based on scaffolds like this compound. researchgate.nettandfonline.com

Q & A

Basic: What are standard synthetic routes for 5-Ethyl-2,2-dimethylpiperazine, and how are intermediates characterized?

A typical synthesis involves multi-step protocols. For example, piperazine derivatives are often synthesized via cyclization of hydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol), followed by alkylation or arylpiperazine coupling (as seen in similar compounds) . Key intermediates like 1,3,4-oxadiazol-2-thiones are characterized using IR (to confirm C=S and C-O stretches), 1H NMR^1 \text{H NMR} (for substituent integration), and GC-MS (to verify molecular weight and purity) .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical control in this compound synthesis?

Optimization requires systematic variation of solvents, catalysts, and temperature. For example, highlights the use of acetonitrile for arylpiperazine coupling due to its polarity and inertness. Stereochemical control (e.g., avoiding racemization) may involve chiral auxiliaries or asymmetric catalysis, though specific data for this compound is limited. Kinetic studies via HPLC monitoring can identify rate-limiting steps .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Combined spectroscopic methods are essential:

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Assigns proton environments (e.g., ethyl and methyl groups) and carbon backbone.
  • Mass Spectrometry (EI/ESI): Confirms molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis: Validates purity and stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example, notes that N-oxidation products of piperazines can exhibit altered receptor binding. Meta-analysis of published IC50_{50} values, standardized assay protocols, and computational docking studies (to predict binding modes) are recommended to reconcile conflicting results .

Basic: What methods are used to evaluate the biological activity of this compound derivatives?

Common assays include:

  • Enzyme inhibition studies: Kinetic assays (e.g., Michaelis-Menten plots) for targets like proteases or kinases.
  • Receptor binding assays: Radioligand displacement using 3H^3 \text{H}-labeled antagonists.
  • Antimicrobial testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

SAR requires systematic substitution at the ethyl or dimethyl positions. For example:

  • Ethyl group modification: Replacing with bulkier substituents (e.g., isopropyl) may enhance lipophilicity and membrane permeability.
  • Dimethyl substitution: Steric effects can modulate receptor selectivity. Computational tools (e.g., CoMFA, molecular dynamics) help predict conformational impacts .

Basic: What safety precautions are necessary when handling this compound?

Based on analogous compounds ( ):

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
  • Storage: In airtight containers under inert gas (N2_2) to prevent oxidation .

Advanced: How can researchers mitigate challenges in purifying this compound from reaction mixtures?

Impurities often arise from unreacted amines or byproducts. Techniques include:

  • Column chromatography: Gradient elution with polar/nonpolar solvent mixtures.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases .

Basic: What are the key applications of this compound in medicinal chemistry?

Piperazine derivatives are explored as:

  • Antimicrobial agents: Targeting bacterial efflux pumps.
  • CNS drug candidates: Modulating dopamine or serotonin receptors.
  • Enzyme inhibitors: Blocking catalytic sites via hydrogen bonding .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Combined experimental and computational approaches:

  • Kinetic isotope effects (KIE): Identify rate-determining steps.
  • DFT calculations: Map transition states and intermediates.
  • In situ spectroscopy (e.g., IR): Monitor reaction progress in real-time .

Basic: What solvents are compatible with this compound in synthetic protocols?

Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions. Ethanol/water mixtures are suitable for recrystallization. Avoid chlorinated solvents if N-alkylation is unintended .

Advanced: How can hygroscopicity of this compound be managed during storage?

Hygroscopicity is common in piperazines. Solutions include:

  • Desiccants: Store with silica gel or molecular sieves.
  • Lyophilization: Convert to stable powders.
  • Coating: Encapsulate in cyclodextrins or lipid matrices .

Basic: How are stability studies conducted for this compound under varying pH conditions?

Accelerated stability testing:

  • pH buffers: Incubate at pH 1–13 (simulating gastric to intestinal conditions).
  • HPLC monitoring: Track degradation products (e.g., hydrolysis of ethyl groups).
  • Thermogravimetric analysis (TGA): Assess thermal stability .

Advanced: What strategies enable scalable synthesis of this compound for preclinical studies?

Scale-up challenges include exothermic reactions and purification bottlenecks. Strategies:

  • Flow chemistry: Continuous reactors for safer temperature control.
  • Crystallization engineering: Seed crystals to improve yield.
  • Green chemistry: Replace toxic reagents (e.g., KOH with biodegradable bases) .

Basic: What regulatory guidelines apply to the use of this compound in academic research?

Comply with:

  • EPA/ECHA: Hazard classification (e.g., skin/eye irritation).
  • OSHA: Lab safety standards (ventilation, waste disposal).
  • Institutional Review Boards (IRBs): For in vitro/in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.